MRS 2219 is a chemical compound primarily recognized for its role in pharmacological research, specifically as a selective antagonist of the neurokinin-1 receptor. This receptor is implicated in various physiological processes, including pain perception, anxiety, and stress responses. MRS 2219 has garnered attention due to its potential therapeutic applications in managing conditions related to these processes.
MRS 2219 is classified as a synthetic small molecule and belongs to the category of neurokinin receptor antagonists. It was developed as part of research efforts aimed at understanding the neurokinin signaling pathways and their implications in various diseases. The compound's structure and properties have been extensively studied to evaluate its efficacy and safety in potential clinical applications.
The synthesis of MRS 2219 typically involves multi-step organic synthesis techniques. The most common method includes solid-phase peptide synthesis or solution-phase synthesis, which allows for the precise assembly of the compound's molecular structure.
MRS 2219 features a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The compound's molecular formula is C_17H_22N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
MRS 2219 undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
MRS 2219 exerts its pharmacological effects primarily through antagonism of the neurokinin-1 receptor. By blocking this receptor, MRS 2219 inhibits the signaling pathways activated by substance P, which are associated with pain and anxiety responses.
MRS 2219 has significant scientific applications, particularly in pharmacology and neuroscience research. Its selective antagonism of the neurokinin-1 receptor makes it an important tool for studying:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: